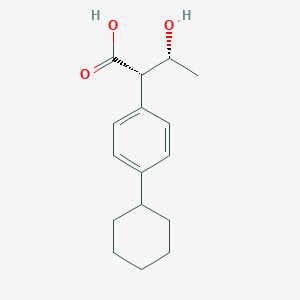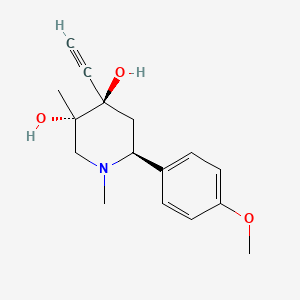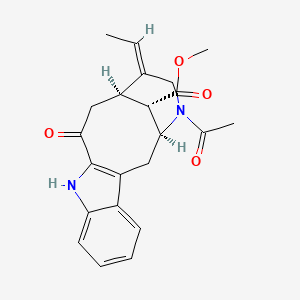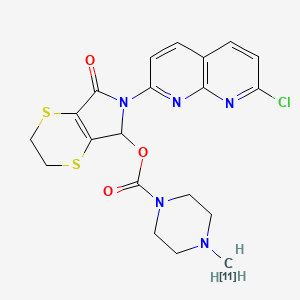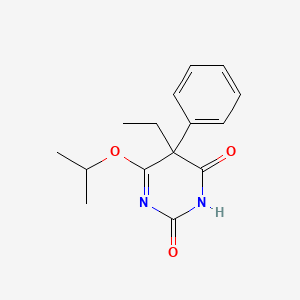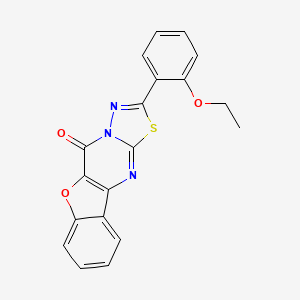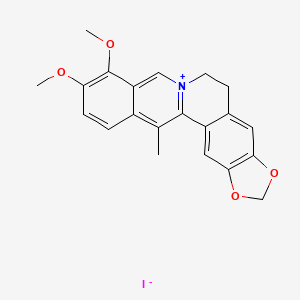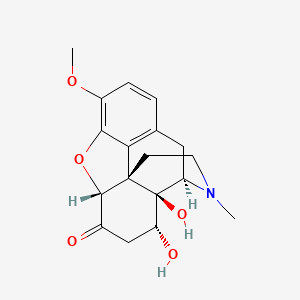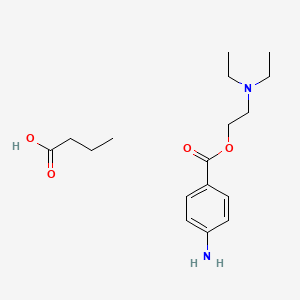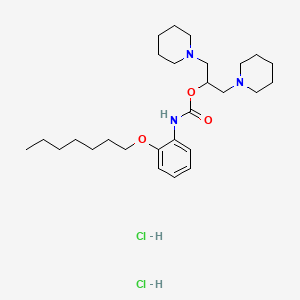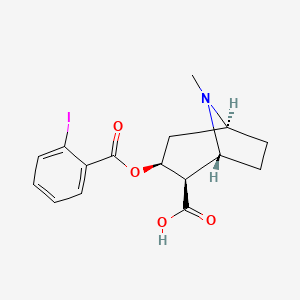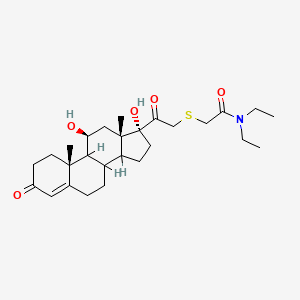
N,N-Diethyl-2-((11-beta,17-dihydroxy-3,20-dioxopregn-4-en-21-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-2-((11-beta,17-dihydroxy-3,20-dioxopregn-4-en-21-yl)thio)acetamide is a synthetic compound that belongs to the class of corticosteroid hormones. It is characterized by its complex structure, which includes a pregnane backbone with various functional groups attached. This compound is of significant interest in the fields of chemistry, biology, and medicine due to its potential therapeutic applications and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-2-((11-beta,17-dihydroxy-3,20-dioxopregn-4-en-21-yl)thio)acetamide typically involves multiple steps, starting from readily available steroid precursors. The key steps include:
Functional Group Introduction: Introduction of the diethylamino group and the thioacetamide moiety to the steroid backbone.
Oxidation and Reduction Reactions: These reactions are used to introduce and modify the hydroxyl and keto groups at specific positions on the steroid nucleus.
Thioether Formation: The formation of the thioether linkage between the steroid and the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-2-((11-beta,17-dihydroxy-3,20-dioxopregn-4-en-21-yl)thio)acetamide undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to keto groups.
Reduction: Reduction of keto groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include modified steroids with altered functional groups, which can exhibit different biological activities.
Scientific Research Applications
N,N-Diethyl-2-((11-beta,17-dihydroxy-3,20-dioxopregn-4-en-21-yl)thio)acetamide has a wide range of scientific research applications:
Chemistry: Used as a model compound to study steroid chemistry and reaction mechanisms.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Potential therapeutic agent for treating inflammatory and autoimmune diseases.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of N,N-Diethyl-2-((11-beta,17-dihydroxy-3,20-dioxopregn-4-en-21-yl)thio)acetamide involves its interaction with specific molecular targets, such as glucocorticoid receptors. Upon binding to these receptors, the compound modulates the expression of target genes involved in inflammation and immune response. This leads to the suppression of inflammatory mediators and the promotion of anti-inflammatory pathways.
Comparison with Similar Compounds
Similar Compounds
- 11,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl acetate
- 11beta,20-Dihydroxy-3-oxopregn-4-en-21-oic acid
- Pregn-4-ene-3,20-dione, 21-(β-D-galactopyranosyloxy)-11,17-dihydroxy-
Uniqueness
N,N-Diethyl-2-((11-beta,17-dihydroxy-3,20-dioxopregn-4-en-21-yl)thio)acetamide is unique due to its specific functional groups and thioether linkage, which confer distinct chemical and biological properties. These features differentiate it from other similar compounds and contribute to its potential therapeutic applications.
Properties
CAS No. |
114967-91-8 |
|---|---|
Molecular Formula |
C27H41NO5S |
Molecular Weight |
491.7 g/mol |
IUPAC Name |
2-[2-[(10R,11S,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl]sulfanyl-N,N-diethylacetamide |
InChI |
InChI=1S/C27H41NO5S/c1-5-28(6-2)23(32)16-34-15-22(31)27(33)12-10-20-19-8-7-17-13-18(29)9-11-25(17,3)24(19)21(30)14-26(20,27)4/h13,19-21,24,30,33H,5-12,14-16H2,1-4H3/t19?,20?,21-,24?,25-,26-,27-/m0/s1 |
InChI Key |
AEPCCILPSNUTKH-FNDRNOHDSA-N |
Isomeric SMILES |
CCN(CC)C(=O)CSCC(=O)[C@]1(CCC2[C@@]1(C[C@@H](C3C2CCC4=CC(=O)CC[C@]34C)O)C)O |
Canonical SMILES |
CCN(CC)C(=O)CSCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


